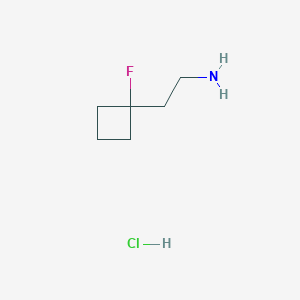
2-(二氟甲氧基)-5-氟苄醇
描述
2-(Difluoromethoxy)-5-fluorobenzyl alcohol is an organic compound characterized by the presence of difluoromethoxy and fluorobenzyl groups
科学研究应用
2-(Difluoromethoxy)-5-fluorobenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
- Specifically, it interacts with gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Target of Action
Mode of Action
- It acts as an agonist at GABA receptors, enhancing inhibitory neurotransmission. It blocks NMDA receptors, reducing excitatory neurotransmission. It modestly increases dopamine release from the nucleus accumbens. Its actions on dopaminergic and opioid peptidergic systems contribute to the reinforcing effect of alcohol. After prolonged exposure, downregulation of GABAergic and upregulation of NMDA glutamatergic systems typically occur .
Biochemical Pathways
Action Environment
生化分析
Biochemical Properties
2-(Difluoromethoxy)-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes are crucial for the oxidation of alcohols to aldehydes and further to carboxylic acids . The interaction of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol with these enzymes involves the transfer of electrons, leading to the formation of intermediate compounds that are essential for metabolic processes.
Cellular Effects
The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can alter the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as alcohol dehydrogenases, by binding to their active sites and preventing the normal substrate from accessing the enzyme . This inhibition leads to a decrease in the enzymatic activity and alters the metabolic flux within the cell. Furthermore, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol have been studied over various time periods. The stability of this compound is relatively high under ambient conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activities
Dosage Effects in Animal Models
The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are essential for determining the safe and effective use of this compound in biochemical and pharmacological studies.
Metabolic Pathways
2-(Difluoromethoxy)-5-fluorobenzyl alcohol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are responsible for the oxidation of alcohols to aldehydes and carboxylic acids . This compound can also affect the levels of various metabolites, including fatty acids and amino acids, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the biochemical roles and mechanisms of action of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol typically involves the introduction of difluoromethoxy and fluorobenzyl groups onto a benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a benzyl alcohol derivative, using difluoromethylating agents like ClCF₂H. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents.
Reduction: Reduction to alkanes or alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions where the difluoromethoxy or fluorobenzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethoxy)-5-fluorobenzyl alcohol
- 2-(Difluoromethoxy)-4-fluorobenzyl alcohol
- 2-(Difluoromethoxy)-5-chlorobenzyl alcohol
Uniqueness
2-(Difluoromethoxy)-5-fluorobenzyl alcohol is unique due to the specific positioning of the difluoromethoxy and fluorobenzyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
[2-(difluoromethoxy)-5-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHLUOBUKCJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
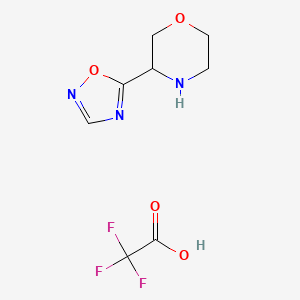
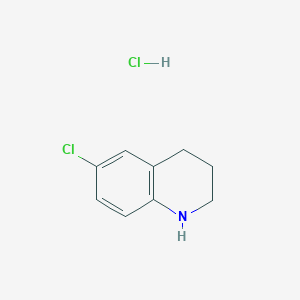

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
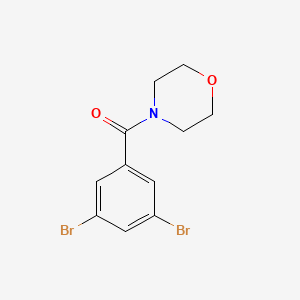
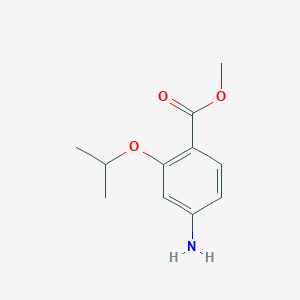

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)
